molecular formula C7H8ClNO2S B12901935 4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-97-9

4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B12901935
CAS No.: 89660-97-9
M. Wt: 205.66 g/mol
InChI Key: LDJPQKGSPDLOIG-UHFFFAOYSA-N
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Description

5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an allylthio group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of 4-chloroisoxazole with an allylthio reagent under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the allylthio reagent, followed by nucleophilic substitution at the 5-position of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio-substituted isoxazoles.

Scientific Research Applications

5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The allylthio group can form covalent bonds with nucleophilic amino acids, while the isoxazole ring can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Allylthio-5-chloroisoxazole: Similar structure but lacks the methyl group.

    5-Allylthio-4-chloroisoxazole: Similar structure but lacks the methyl group at the 3-position.

    4-Chloro-5-methylisoxazole: Similar structure but lacks the allylthio group.

Uniqueness

5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the allylthio and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Biological Activity

4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one, also known as 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one, is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Molecular Characteristics:

PropertyValue
CAS Number 89660-97-9
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
IUPAC Name 4-chloro-5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one
Canonical SMILES C=CCSCC1=C(C(=O)NO1)Cl

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroisoxazole with an allylthio reagent. Common methods include:

  • Nucleophilic Substitution: Utilizing a base such as sodium hydride or potassium carbonate to deprotonate the allylthio reagent.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield hydroxy derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted the antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition at certain concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, with IC50 values indicating strong activity compared to standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease and managing urinary infections.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the compound's effects on cancer cell lines. The MTT assay results indicated a pronounced cytotoxic effect on treated cells, suggesting its potential as an anticancer agent . Further studies are necessary to elucidate the mechanisms behind this activity.

Case Studies

  • Antibacterial Screening: A series of synthesized compounds bearing similar structures were tested for antibacterial activity. The results showed that several derivatives exhibited significant inhibition against pathogenic bacteria, supporting the notion that modifications in the structure can enhance biological activity .
  • Enzyme Interaction Studies: Docking studies have been conducted to explore the binding interactions of this compound with various enzymes. These studies revealed that structural modifications could lead to improved binding affinities and selectivity towards target enzymes, particularly those involved in metabolic pathways .

Properties

CAS No.

89660-97-9

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

4-chloro-5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H8ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h2H,1,3-4H2,(H,9,10)

InChI Key

LDJPQKGSPDLOIG-UHFFFAOYSA-N

Canonical SMILES

C=CCSCC1=C(C(=O)NO1)Cl

Origin of Product

United States

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